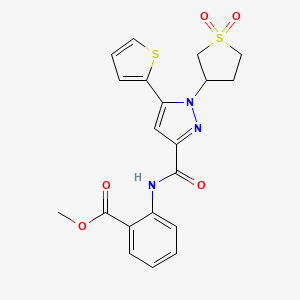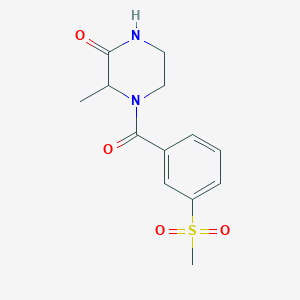
4-(4-((2,4-ジメチルピペラジン-1-イル)メチル)ピペリジン-1-カルボニル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a chemical compound known for its potent and selective antagonistic properties towards the adenosine A1 receptor. This compound is widely utilized in medical and environmental research due to its potential therapeutic effects and impact on ecosystems.
科学的研究の応用
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and receptor-ligand interactions.
Medicine: For its potential therapeutic effects, particularly in targeting the adenosine A1 receptor.
Industry: In the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile involves multiple steps. One common method includes the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in tetrahydrofuran (THF) at approximately 20°C, yielding the desired product in significant quantities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.
化学反応の分析
Types of Reactions
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The compound exerts its effects by selectively antagonizing the adenosine A1 receptor. This interaction inhibits the receptor’s normal function, which can modulate various physiological processes, including neurotransmission and cardiovascular function. The molecular targets and pathways involved include the inhibition of adenosine-mediated signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
4-Methylpiperazin-1-yl derivatives: These compounds share structural similarities and are used in similar applications.
Piperidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is unique due to its high selectivity and potency as an adenosine A1 receptor antagonist. This specificity makes it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
4-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-22(2)11-12-24(16)15-18-7-9-23(10-8-18)20(25)19-5-3-17(13-21)4-6-19/h3-6,16,18H,7-12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFAYTKSXNXKAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)

![2-(2-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2385973.png)
![(2E)-3-(3-phenoxyphenyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2385974.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2385979.png)

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2385984.png)


